molecular formula C23H30N2O6 B12789799 2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-pentyloxymethyluridine CAS No. 133697-40-2

2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-pentyloxymethyluridine

Cat. No.: B12789799
CAS No.: 133697-40-2
M. Wt: 430.5 g/mol
InChI Key: HSKYUTDJWUKGFD-VQTJNVASSA-N
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Description

2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine typically involves multiple steps, starting from uridine. The process includes selective protection and deprotection of hydroxyl groups, introduction of the 4-methylbenzoyl group, and the addition of the pentyloxymethyl group. Common reagents used in these reactions include protecting groups like silyl ethers and benzoyl chlorides, as well as catalysts such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may target specific enzymes or pathways involved in DNA or RNA synthesis, leading to inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dideoxy-5-O-(4-methylbenzoyl)-5-methoxymethylcytidine
  • methyl 2-bromo-2,3-dideoxy-5-O-(4-methylbenzoyl)-D-erythropentofuranoside

Uniqueness

2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is unique due to its specific modifications, which enhance its stability and potential biological activity compared to similar compounds. Its pentyloxymethyl group, in particular, may confer unique properties that make it more effective in certain applications.

Properties

CAS No.

133697-40-2

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(2S,5R)-5-[2,4-dioxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C23H30N2O6/c1-3-4-5-12-29-14-18-13-25(23(28)24-21(18)26)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H,24,26,28)/t19-,20+/m0/s1

InChI Key

HSKYUTDJWUKGFD-VQTJNVASSA-N

Isomeric SMILES

CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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